molecular formula C17H15F3N2O4 B2859650 2-(oxolan-3-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide CAS No. 1904423-30-8

2-(oxolan-3-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide

Cat. No.: B2859650
CAS No.: 1904423-30-8
M. Wt: 368.312
InChI Key: FQISNVAZZMMZGI-UHFFFAOYSA-N
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Description

The compound “2-(oxolan-3-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide” is a complex organic molecule. It contains several functional groups including an oxolane (a five-membered ring containing an oxygen), a pyridine ring (a six-membered ring containing a nitrogen), a trifluoromethoxy group (–O–CF3), and a carboxamide group (a carbonyl (C=O) linked to a nitrogen) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • The discovery and development of selective and orally efficacious inhibitors for kinase families demonstrate the importance of structural modifications in enhancing enzyme potency and selectivity. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. Modification at the pyridone and pyridine positions improved aqueous solubility and kinase selectivity, illustrating the impact of structural changes on therapeutic potential (Schroeder et al., 2009).

Organic Synthesis

  • Advances in palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes lead to the synthesis of various heterocyclic derivatives, including dihydropyridinones. This method demonstrates the versatility of catalytic systems in synthesizing complex molecules, which could be analogously applied to synthesize related compounds (Bacchi et al., 2005).

Material Science

  • The synthesis and investigation of compounds for their non-linear optical (NLO) properties and molecular docking analyses indicate their potential in materials science. For example, water-mediated synthesis of certain pyridine derivatives has been explored for their NLO properties and anticancer activity, suggesting similar potential applications for related compounds (Jayarajan et al., 2019).

Bioinorganic Chemistry

  • Cobalt(II) complexes with Schiff bases derived from compounds featuring pyridine and oxazoline groups have been synthesized and characterized, showing significant antimicrobial activities. These findings highlight the bioinorganic relevance and potential therapeutic applications of such complexes (Singh et al., 2009).

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c18-17(19,20)26-13-3-1-12(2-4-13)22-16(23)11-5-7-21-15(9-11)25-14-6-8-24-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQISNVAZZMMZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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